1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene
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Overview
Description
1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene is a complex organic compound with a unique structure that includes both dichloro and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a dichlorocarbene source.
Introduction of the dimethoxyphenyl and fluorophenyl groups: These groups can be introduced through a series of substitution reactions, often involving the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Final assembly of the chromene structure: This step may involve a cyclization reaction, where the intermediate compounds are treated under acidic or basic conditions to form the final chromene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to remove the chlorine atoms or reduce other functional groups within the molecule.
Substitution: The dichloro and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various organometallic reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce dechlorinated or defluorinated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
Materials Science: The unique electronic properties of this compound may make it useful in the development of new materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism by which 1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene: Similar structure but lacks the fluorophenyl group.
1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene: Similar structure but has a methyl group instead of a fluorine atom.
Uniqueness
The presence of both dichloro and fluorophenyl groups in 1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene makes it unique compared to its analogs
Properties
Molecular Formula |
C24H19Cl2FO3 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
1,1-dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-7,7a-dihydrocyclopropa[b]chromene |
InChI |
InChI=1S/C24H19Cl2FO3/c1-28-19-12-9-15(13-20(19)29-2)23-22(24(23,25)26)21(14-7-10-16(27)11-8-14)17-5-3-4-6-18(17)30-23/h3-13,21-22H,1-2H3 |
InChI Key |
JNOOFDPCFXLRJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C23C(C2(Cl)Cl)C(C4=CC=CC=C4O3)C5=CC=C(C=C5)F)OC |
Origin of Product |
United States |
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